Vildagliptin Impurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

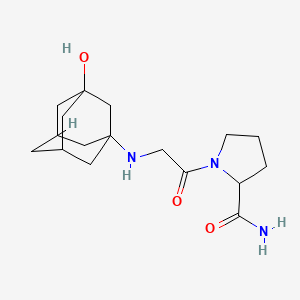

Vildagliptin Impurity A, also known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is an impurity of Vildagliptin . Vildagliptin is a new dipeptidyl peptidase-4 (DPP-4) inhibitor that is used as an anti-hyperglycemic agent .

Synthesis Analysis

The synthesis of Vildagliptin Impurity A has been accomplished in a four-step process starting from L-proline . The most widely used method for the assay of vildagliptin is High-Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of Vildagliptin Impurity A is C17H27N3O3 . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis

Vildagliptin Impurity A is formed under specific pH and temperature conditions, as well as in the presence of some reactive excipients . A novel high-performance liquid chromatography-mass spectrometry method was developed to determine the quantities of pyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline impurities in vildagliptin drug material .Physical And Chemical Properties Analysis

The molecular weight of Vildagliptin Impurity A is 321.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Other computed properties such as XLogP3-AA, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and Complexity are also provided .Scientific Research Applications

Development of Patient-Centric Specifications

Vildagliptin impurities, including impurity k, have been studied to develop patient-centric specifications (PCS) for pharmaceutical products. By understanding the safe levels of these impurities, researchers can ensure the quality and safety of vildagliptin tablets .

Understanding Drug Metabolism and Toxicity

The study of Vildagliptin impurity k is crucial in understanding the drug’s metabolism and potential toxicity. This includes determining the no-observed-adverse-effect level (NOAEL) and human equivalent dose (HED) to assess the safety of the drug .

Quality Control in Pharmaceutical Industry

Impurity k is monitored using advanced analytical methods such as UPLC-ESI/Q-TOF MS/MS. This ensures the control of impurities present in vildagliptin, which is vital for the continuous treatment of diabetes mellitus .

Method Development and Validation

Researchers develop and validate methods for the quantification of vildagliptin and its impurities. This includes creating robust, precise, and accurate methods for analysis in the pharmaceutical industry, enhancing drug quality, safety, and effectiveness .

Pharmacopeial Standards Establishment

Vildagliptin impurity k is used to establish pharmacopeial standards. These standards help in the quality control of the active pharmaceutical ingredient (API) and ensure compliance with regulatory requirements .

Spectroscopic Analysis Techniques

Near-infrared reflection spectroscopy is one of the techniques used for the rapid and simple quality control of vildagliptin and its impurities, including impurity k. This method is part of the physicochemical analysis of the drug .

Future Directions

The future directions for Vildagliptin Impurity A could involve further studies on its stability, degradation pathways, and the development of new methods for its analysis . Additionally, leveraging metabolism data can be useful for deriving safe levels of degradation impurities and developing patient-centric specifications for impurities .

properties

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJPEBUSBVYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vildagliptin impurity k | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)